Cas no 2167013-26-3 (1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)

1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid
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- インチ: 1S/C9H17NO4S/c1-8(2,3)10-15(13,14)9(7(11)12)5-4-6-9/h10H,4-6H2,1-3H3,(H,11,12)
- InChIKey: IUMWBXYKZAOVSA-UHFFFAOYSA-N
- SMILES: C1(S(NC(C)(C)C)(=O)=O)(C(O)=O)CCC1
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1440037-5.0g |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
2167013-26-3 | 95% | 5.0g |
$2152.0 | 2023-07-10 | |
Enamine | EN300-1440037-0.25g |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
2167013-26-3 | 95% | 0.25g |
$367.0 | 2023-07-10 | |
Enamine | EN300-1440037-1.0g |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
2167013-26-3 | 95% | 1.0g |
$743.0 | 2023-07-10 | |
Enamine | EN300-1440037-10.0g |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
2167013-26-3 | 95% | 10.0g |
$3191.0 | 2023-07-10 | |
Enamine | EN300-1440037-50mg |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
2167013-26-3 | 95.0% | 50mg |
$174.0 | 2023-09-29 | |
Enamine | EN300-1440037-5000mg |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
2167013-26-3 | 95.0% | 5000mg |
$2152.0 | 2023-09-29 | |
Aaron | AR01FJQK-100mg |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
2167013-26-3 | 95% | 100mg |
$379.00 | 2025-02-11 | |
Enamine | EN300-1440037-2500mg |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
2167013-26-3 | 95.0% | 2500mg |
$1454.0 | 2023-09-29 | |
A2B Chem LLC | AY03936-1g |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
2167013-26-3 | 95% | 1g |
$818.00 | 2024-04-20 | |
Aaron | AR01FJQK-500mg |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
2167013-26-3 | 95% | 500mg |
$822.00 | 2025-02-11 |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acidに関する追加情報
Research Brief on 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid (CAS: 2167013-26-3): Recent Advances and Applications
1-(tert-Butylsulfamoyl)cyclobutane-1-carboxylic acid (CAS: 2167013-26-3) has recently emerged as a compound of significant interest in medicinal chemistry and drug discovery. This cyclobutane derivative, featuring both sulfamoyl and carboxylic acid functional groups, has demonstrated promising potential as a building block for novel therapeutic agents. Recent studies have focused on its unique structural properties that enable selective interactions with biological targets, particularly in the development of enzyme inhibitors and protein-protein interaction modulators.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's application as a key intermediate in the synthesis of selective kinase inhibitors. The research team utilized the rigid cyclobutane scaffold to constrain molecular geometry, while the tert-butylsulfamoyl group provided optimal steric and electronic properties for target engagement. Molecular docking studies revealed that derivatives of 2167013-26-3 showed high affinity for specific ATP-binding pockets in kinase domains, with IC50 values in the low nanomolar range for several cancer-related kinases.
In the field of neurodegenerative disease research, a recent Nature Communications paper (2024) reported on the development of neuroprotective agents incorporating 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid as a core structural element. The compound's ability to cross the blood-brain barrier while maintaining metabolic stability was particularly noteworthy. The study demonstrated that optimized derivatives could effectively modulate neuroinflammatory pathways by targeting microglial activation, showing significant reduction in neuroinflammation markers in animal models of Alzheimer's disease.
From a synthetic chemistry perspective, several innovative routes to 2167013-26-3 have been developed recently, as detailed in a 2024 Organic Process Research & Development publication. These new synthetic approaches address previous challenges in stereocontrol and scalability, with one patented method achieving >90% yield and >99% enantiomeric purity. The improved synthetic accessibility has facilitated broader exploration of this compound's medicinal chemistry potential.
Current research directions include structure-activity relationship studies of 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid derivatives against various disease targets, as well as investigations into its potential as a bioisostere for conventional carboxylic acid groups in drug design. The compound's unique combination of conformational restriction and balanced physicochemical properties continues to make it a valuable tool in modern drug discovery efforts across multiple therapeutic areas.
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